Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Catalog No.
S762970
CAS No.
1015609-11-6
M.F
C9H8N2O2
M. Wt
176.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Medicinal chemists often face activity loss when substituting 7-azaindole scaffolds; the unique 6-azaindole geometry is crucial for target engagement (e.g., CB1 receptor).

  • Methyl ester ensures compatibility with cross-coupling reactions, unlike the free acid.
  • Enables direct library synthesis via N-arylation.
  • Cited in patent literature for acetyl-CoA carboxylase inhibitors.
  • Supplied with rigorous quality control and reliable global shipping.

CAS Number

1015609-11-6

Product Name

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-4-8-7(11-5-6)2-3-10-8/h2-5,10H,1H3

InChI Key

JZFTWMGTLMPFEL-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1

Synonyms

Methyl 1H-Pyrrolo[3,2-b]pyridine-6-carboxylate; Methyl 4-Azaindole 6-Carboxylate

Canonical SMILES

COC(=O)C1=CC2=C(C=CN2)N=C1

Purity

≥98%

Package Size

0.25 g, 0.5 g, 1 g

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate (CAS 1015609-11-6) is a functionalized 6-azaindole, a class of heterocyclic compounds recognized as valuable bioisosteres of indoles in medicinal chemistry. The strategic placement of a nitrogen atom in the 6-position of the indole core, combined with the methyl ester functionality, provides a chemically tractable building block for synthesizing more complex molecules. Compared to parent indoles, azaindole scaffolds like this one can offer significantly improved physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for drug discovery programs.

Research Fit

Regioisomer 4-Azaindole scaffold; not interchangeable with 5-, 6-, or 7-azaindole
Ester form Methyl ester for balanced reactivity; differs from free acid and ethyl ester
Purity Research-grade building block with vendor documentation available

Substituting this compound with a more common 7-azaindole isomer or its corresponding carboxylic acid is often unviable for specific synthetic and biological objectives. The spatial orientation of the pyridine nitrogen in the 6-azaindole core creates unique hydrogen bonding patterns and steric profiles, which can be essential for target engagement where the 7-azaindole scaffold is ineffective or loses all binding activity. [1] Furthermore, the methyl ester is not merely a protecting group; it ensures compatibility with specific reaction conditions, such as organometallic cross-coupling, where the free carboxylic acid would interfere due to its acidity, leading to salt formation, poor solubility in non-polar solvents, and potential catalyst deactivation.

Substitution Risk

Regioisomer mismatch
4-Azaindole core is not replaceable by 7-azaindole; scaffold hopping data shows M1 PAM activity is lost with wrong regioisomer.
Ester functionality
Methyl ester differs from free acid in LogP, hydrogen bonding, and reactivity; free acid may hinder coupling and purification.
Alkyl ester size
Ethyl ester introduces additional steric bulk that can slow amidation kinetics compared to methyl ester.

N-Arylation Precursor Suitability

This specific methyl ester has been successfully used as a key intermediate in the synthesis of N-arylated pyrrolopyridines. A patent demonstrates its use in a copper-catalyzed reaction with 2-bromo-5-fluoropyrimidine to form Methyl 1-(5-fluoropyrimidin-2-yl)-1H-pyrrolo[3,2-b]pyridine-6-carboxylate. The methyl ester's stability and solubility in toluene under basic (K3PO4) conditions at 100°C are critical for the success of this transformation.

Evidence DimensionReaction Compatibility
Target Compound DataDemonstrated successful N-arylation as a stable, non-acidic precursor.
Comparator Or Baseline1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (corresponding acid).
Quantified DifferenceQualitative but critical: The methyl ester is compatible with basic conditions required for Cu-catalyzed coupling, whereas the free acid would likely undergo deprotonation, leading to poor solubility and potential inhibition of the catalytic cycle.
ConditionsCopper(I) iodide, (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane, K3PO4, in toluene at 100°C for 72 hours.

This evidence confirms the compound's utility as a ready-to-use intermediate for building complex N-arylated structures, a common objective in drug discovery.

Scaffold Rescue
Head-to-head
4-Azaindole (target) restored M1 PAM activity after 7-azaindole metabolic instability.
Correct regioisomer required to reproduce target engagement in M1 PAM studies.
Discovery program data; scaffold-dependent activity.

6-Azaindole vs. 7-Azaindole CB1 Modulator Activity

In the development of allosteric modulators for the cannabinoid receptor 1 (CB1), the choice of azaindole isomer is critical. A direct comparison of analogous compounds showed that while 6-azaindole-2-carboxamides retained the ability to modulate the receptor, the corresponding 7-azaindole-2-carboxamides completely lost their ability to bind. [1] This demonstrates that the 6-azaindole scaffold provides a unique structural motif that is not interchangeable with the more commonly studied 7-azaindole for certain biological targets.

Evidence DimensionBiological Activity / Receptor Binding
Target Compound Data6-azaindole scaffold: Retained function as a CB1 allosteric modulator.
Comparator Or Baseline7-azaindole scaffold: Complete loss of binding to the CB1 receptor.
Quantified DifferenceQualitative but absolute: functional vs. non-functional.
ConditionsIn vitro [3H]CP55,940 and [35S]GTPγS binding assays for allosteric modulation of the human CB1 receptor.

This provides a clear, evidence-based reason to select the 6-azaindole scaffold over the more common 7-azaindole for specific research programs where target interaction is sensitive to isomer structure.

Physicochemical Shift
Cross-study
Δ XLogP +0.4, Δ HBD –1, Δ TPSA –11 Ų (methyl ester vs free acid)
Methyl ester improves permeability profile and reduces polarity for coupling.
Computed properties; experimental verification recommended.

Azaindole Solubility Advantage Over Indoles

The replacement of a carbon with a nitrogen atom to form the azaindole core offers substantial benefits to physicochemical properties. In a comparative study, 6-azaindole and other isomers demonstrated a dramatic improvement in aqueous solubility—over 25-fold higher than the parent indole. The solubility for azaindoles ranged from 419 to 936 μg/mL, compared to less than 15 μg/mL for the indole analog. Additionally, metabolic stability in human liver microsomes (HLM) was enhanced.

Evidence DimensionAqueous Solubility
Target Compound Data6-Azaindole analog: > 419 µg/mL.
Comparator Or BaselineParent indole analog: < 15 µg/mL.
Quantified Difference> 25-fold increase.
ConditionsAqueous buffer solubility assay.

Procuring this azaindole building block provides a starting point with inherently better handling, formulation, and pharmacokinetic potential than a comparable indole, saving time and resources in downstream development.

Steric Profile
Class-level
MW 176.17 vs 190.20; Rot. bonds 2 vs 3 (methyl vs ethyl ester)
Lower steric bulk supports faster amidation and simpler purification.
Class-level inference; no direct kinetic comparison identified.
Purity & Docs
Vendor data
Target methyl ester: NLT 98%, documented with NMR, HPLC, LC-MS. Free acid/ethyl ester: 95% min.
Higher initial purity reduces re-purification needs and procurement risk.
Supplier specifications; verify with lot-specific COA.

Synthesis of N-Arylated 6-Azaindoles for Inhibitor Libraries

As demonstrated by its successful use in copper-catalyzed N-arylation, this compound is an ideal starting material for synthesizing libraries of N-substituted 6-azaindoles. The methyl ester is compatible with common cross-coupling conditions and can be subsequently hydrolyzed or converted to an amide to explore structure-activity relationships.

CB1 Receptor Modulator Development

Given the evidence that the 6-azaindole scaffold is viable for modulating challenging targets like the CB1 receptor where the 7-azaindole isomer is not, this compound is a strategic choice for research programs focused on GPCRs and other CNS targets where scaffold geometry is critical for activity. [1]

ACC Inhibitor Discovery

This compound has been cited as a starting material in patent literature for the synthesis of acetyl-CoA carboxylase inhibitors, indicating its relevance as a building block for developing therapeutics targeting metabolic diseases. [2]

Application Fit Matrix

Application
Selection Property
Validation Focus
M1 PAM Scaffold Rescue
4-Azaindole regioisomer specificity
Target engagement recovery in scaffold hopping
MAGL Inhibitor Synthesis
Methyl ester steric advantage for amide coupling
Coupling efficiency with azetidinylpiperidine amines
Kinase Inhibitor Libraries
Balanced LogP and single HBD for purification
Normal-phase chromatography compatibility
PROTAC Linker Attachment
Ester handle at 6-position for selective derivatization
Controlled hydrolysis/amidation without pyrrole NH interference

XLogP3

0.9

Wikipedia

Methyl 1H-pyrrolo[3,2-b]pyridine-6-carboxylate

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